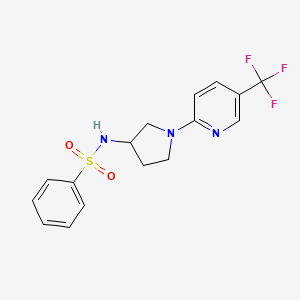
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16F3N3O2S and its molecular weight is 371.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been found to act by inhibiting multiple receptor tyrosine kinases .
Biochemical Pathways
Similar compounds have been found to inhibit multiple receptor tyrosine kinases, which play crucial roles in various biochemical pathways .
Pharmacokinetics
A similar compound was found to have reliable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activity .
生化分析
Biochemical Properties
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can upregulate jasmonate-inducible defense genes in plants without causing severe growth inhibition . This suggests that it interacts with enzymes and proteins involved in the jasmonate signaling pathway .
Cellular Effects
In Nicotiana benthamiana plants, this compound has been shown to increase the accumulation of nicotine, a well-known jasmonate-inducible alkaloid involved in defense responses . This indicates that it can influence cell function and impact cellular metabolism .
Molecular Mechanism
This suggests that it may exert its effects through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Metabolic Pathways
It is known to upregulate genes involved in alkaloid biosynthesis pathways , suggesting potential interactions with enzymes or cofactors in these pathways.
生物活性
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity, potentially influencing its interactions with biological targets. The molecular formula is C19H19F3N3O2S, and it possesses a sulfonamide functional group that is often associated with various biological activities.
Biological Activity Overview
-
Anticancer Potential
- Recent studies have indicated that compounds with similar structural motifs may exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often act through mechanisms involving apoptosis induction and inhibition of cellular proliferation .
- Enzyme Inhibition
- Neuroprotective Effects
The exact mechanism of action for this compound remains largely unexplored in the literature. However, based on structural similarities with known bioactive compounds, several hypotheses can be made:
- Receptor Binding : The compound may interact with specific receptors or enzymes involved in disease pathways.
- Signal Transduction Modulation : It may influence signaling pathways related to cell survival and apoptosis.
Research Findings and Case Studies
属性
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-6-7-15(20-10-12)22-9-8-13(11-22)21-25(23,24)14-4-2-1-3-5-14/h1-7,10,13,21H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVPGVIELKCBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














